molecular formula C36H44O15 B161620 Tasumatrol L CAS No. 847835-17-0

Tasumatrol L

Cat. No. B161620
M. Wt: 716.7 g/mol
InChI Key: ZFXSJZPTCKIFHG-CXFIUYFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasumatrol L, also known as compound 5, is a 21-carbon taxane ester that can be found in Taxus sumatrana . It is used for research purposes only .


Molecular Structure Analysis

Tasumatrol L has a molecular weight of 717.00 and its formula is C36H44O15 . The SMILES representation of its structure is O=C(C1=CC=CC=C1)OCC@@O)OC(C)=O)OC(C)=O)(C@HOC(C)=O)C@([H])C@@HCO)([H])[C@@]2(CO3)C)OC(C)=O .


Physical And Chemical Properties Analysis

Tasumatrol L is a powder with a molecular weight of 716.73 and a formula of C36H44O15 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Tasumatrol L, derived from Taxus wallichiana Zucc., shows significant analgesic and anti-inflammatory activities. These findings are based on studies using models like acetic acid-induced writhing and carrageenan-induced paw oedema. Notably, tasumatrol L demonstrated substantial efficacy in pain management and inflammation reduction, highlighting its potential as a lead compound for these conditions (Qayum et al., 2012).

Anticancer Potential

Investigations into the anticancer properties of tasumatrol L have shown promising results. It exhibited notable cytotoxic activity against various cancer cell lines, suggesting its potential in cancer treatment. The study also involved in-silico analysis, further supporting tasumatrol L's role as a candidate for novel cancer therapies (Qayum et al., 2019).

Chemical Characterization

Research has focused on the chemical characterization of tasumatrol L. Studies have detailed its structure and the unique aspects of its chemical composition, crucial for understanding its therapeutic potential and mechanisms of action (Shen et al., 2003).

Cytotoxic Effects

Further studies have explored the cytotoxic effects of tasumatrol L, especially in the context of human hepatoma and other cancer cell lines. These findings are instrumental in developing tasumatrol L as a potential therapeutic agent for various forms of cancer (Shen et al., 2008).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Tasumatrol L suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .

Future Directions

While there is potential for Tasumatrol L in the field of cancer research, more in vivo studies and clinical trials are needed to assess the safety and efficacy of this compound .

properties

IUPAC Name

[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,13S,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44O15/c1-17-24(42)13-25(48-18(2)38)35(16-46-32(44)22-11-9-8-10-12-22)26(17)28(49-19(3)39)27-23(14-37)29(43)34(7)36(45,33(27,6)15-47-34)31(51-21(5)41)30(35)50-20(4)40/h8-12,23-28,30-31,37,42,45H,1,13-16H2,2-7H3/t23-,24+,25+,26+,27+,28+,30+,31+,33+,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXSJZPTCKIFHG-CXFIUYFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)C(C4C2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)[C@@H]([C@H]4[C@H]2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tasumatrol L

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YC Shen, YS Lin, YB Cheng, KC Cheng, AT Khalil… - Tetrahedron, 2005 - Elsevier
Phytochemical investigation of the taxane diterpenes content of an acetone extract of the leaves and twigs of Taxus sumatrana (Taxaceae) has resulted in the isolation of five new …
Number of citations: 40 www.sciencedirect.com
YF Wang, QW Shi, M Dong, H Kiyota, YC Gu… - Chemical …, 2011 - ACS Publications
Yews (Taxus spp., Taxaceae) are slow-growing evergreen, nonresinous gymnospermous shrubs commonly used for ornamental landscaping or as construction material to build arbors (…
Number of citations: 195 pubs.acs.org
J Qi, J Zhao, DGI Kingston - Plant Bioactives and Drug Discovery …, 2012 - books.google.com
The introduction of paclitaxel (originally known as taxol) into clinical practice in the early 1990s for the treatment of ovarian cancer and later for breast cancer made a significant …
Number of citations: 3 books.google.com
JUN QI, J ZHAO, DGI KINGSTON - Plant Bioactives and Drug …, 2012 - books.google.com
The introduction of paclitaxel (originally known as taxol) into clinical practice in the early 1990s for the treatment of ovarian cancer and later for breast cancer made a significant …
Number of citations: 0 books.google.com
A Awdady - repository.uinjkt.ac.id
Indonesia memiliki sumber daya hayati yang berlimpah dengan tumbuhan atau pohon yang memiliki potensi sebagai sumber senyawa aktif obat-obatan. Salah satu kelompok tanaman …
Number of citations: 2 repository.uinjkt.ac.id

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